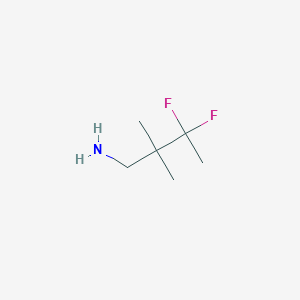
3,3-Difluoro-2,2-dimethylbutan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Difluoro-2,2-dimethylbutan-1-amine is a chemical compound with the molecular formula C6H13F2N It is a derivative of butan-1-amine, where two hydrogen atoms on the third carbon are replaced by fluorine atoms, and two hydrogen atoms on the second carbon are replaced by methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-2,2-dimethylbutan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 2,2-dimethylbutan-1-amine.
Fluorination: The introduction of fluorine atoms is achieved through a fluorination reaction. Common reagents for this step include diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective introduction of fluorine atoms.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials and reagents.
Optimization: Optimization of reaction conditions to maximize yield and purity.
Purification: Employing purification techniques such as distillation or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
3,3-Difluoro-2,2-dimethylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield difluoro ketones or carboxylic acids.
Reduction: Can produce various amine derivatives.
Substitution: Results in the formation of new compounds with different functional groups replacing the fluorine atoms.
科学的研究の応用
3,3-Difluoro-2,2-dimethylbutan-1-amine has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its unique structural properties.
Biological Studies: The compound is studied for its potential biological activities and interactions with biomolecules.
Industrial Processes: It serves as an intermediate in the synthesis of other chemicals and materials.
作用機序
The mechanism of action of 3,3-Difluoro-2,2-dimethylbutan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards specific targets. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.
Receptor Modulation: It may modulate the activity of receptors by acting as an agonist or antagonist.
類似化合物との比較
Similar Compounds
3,3-Difluoro-2,2-dimethylbutan-1-ol: A similar compound where the amine group is replaced by a hydroxyl group.
3,3-Difluoro-2,2-dimethylbutanoic acid: Another derivative with a carboxylic acid group instead of an amine.
Uniqueness
3,3-Difluoro-2,2-dimethylbutan-1-amine is unique due to its specific structural features, such as the presence of both fluorine atoms and methyl groups, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C6H13F2N |
|---|---|
分子量 |
137.17 g/mol |
IUPAC名 |
3,3-difluoro-2,2-dimethylbutan-1-amine |
InChI |
InChI=1S/C6H13F2N/c1-5(2,4-9)6(3,7)8/h4,9H2,1-3H3 |
InChIキー |
CDYAGLOHXAWXOK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CN)C(C)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






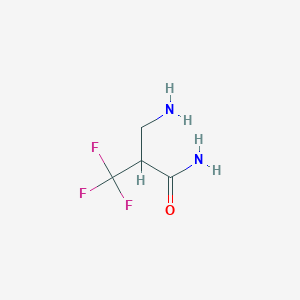

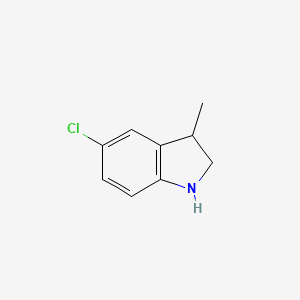
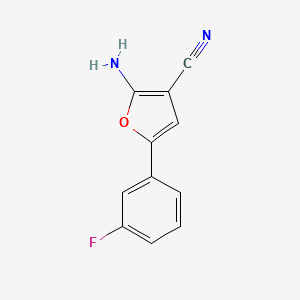

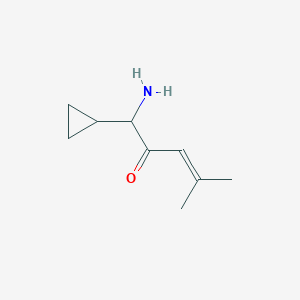
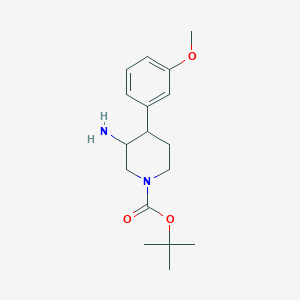
![2-[2-(4-Fluorophenyl)hydrazin-1-ylidene]acetic acid](/img/structure/B13158324.png)
![3-Phenyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13158325.png)
![5-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]furan-2-carbaldehyde](/img/structure/B13158329.png)
